D-Valine
Overview
Description
D-Valine is an important organic chiral source with extensive industrial applications . It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . D-Valine is also used in cell culture for selectively inhibiting fibroblasts proliferation .
Synthesis Analysis
Microbial preparation of D-Valine is more competitive and promising due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . The preparation can be mainly classified into three categories :
- Microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Molecular Structure Analysis
D-Valine is a branched-chain amino acid (BCAA), along with leucine and isoleucine, characterized by having an aliphatic side-chain . These non-polar, hydrophobic characteristics influence its behavior within biological systems .
Chemical Reactions Analysis
D-Valine is used as a chiral intermediate for agrochemical synthesis, which is irreplaceable in the skew symmetric synthesis of agricultural pesticides such as pyrethroids .
Physical And Chemical Properties Analysis
D-Valine is a white powder . Its melting point is greater than 295°C . The molecular weight of D-Valine is 117.15 . It has a density of 1.1±0.1 g/cm³ .
Scientific Research Applications
Industrial Applications : D-Valine is used as an intermediate in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Its derivatives, such as penicillamine and actinomycin D, are used in treating immune-deficiency diseases and for antitumor therapy, respectively. Fluvalinate, a pyrethroid pesticide derived from D-valine, is a broad-spectrum insecticide with low mammalian toxicity. In addition, valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, serves as an antibiotic for animals (Chen et al., 2016).
Medical Research : D-Valine has been studied for its effects on pulmonary artery endothelial cell morphology and function. In cell culture, D-valine-modified Minimal Essential Medium was found to inhibit fibroblast contamination, promote endothelial cells' growth in a cobblestone array, and enhance factor-VIII antigen expression (Picciano et al., 1984).
Biochemical Research : The radiolysis of solid D-valine by fast ions has been explored, providing insights into the radioresistance of complex organic molecules and the formation of radioproducts. This research is significant in medical applications and astrobiology (da Costa et al., 2020).
Animal Nutrition : In studies involving lactating sows, increasing dietary D-valine resulted in improved litter weight gain, indicating its importance in animal nutrition and feed formulation (Richert et al., 1996).
Cellular Biology : D-Valine has been utilized to selectively inhibit fibroblast proliferation in cultures of human endometrial stromal cells and smooth muscle cells from human myometrium, facilitating the study of these cell types in isolation (Frauli & Ludwig, 2004), (Hongpaisan, 2000).
Genetic Engineering : Research has focused on the metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine, an essential amino acid, highlighting the potential of using D-valine in genetic and microbiological research (Sheremetieva et al., 2022).
Pharmaceuticals : Studies on the synthesis, metabolism, and cellular permeability of dipeptide prodrugs of acyclovir incorporating D-valine have shown promising results for improving drug absorption (Talluri et al., 2008).
Future Directions
D-Valine is gaining more and more attention due to its widespread application . It is expected that future research will focus on improving the microbial preparation methods of D-Valine to increase its stereo selectivity, reduce reaction conditions, and make the process more environmentally friendly .
properties
IUPAC Name |
(2R)-2-amino-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046064 | |
Record name | D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Valine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14066 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
D-Valine | |
CAS RN |
640-68-6 | |
Record name | D-Valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Valine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VALINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y14I1443UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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